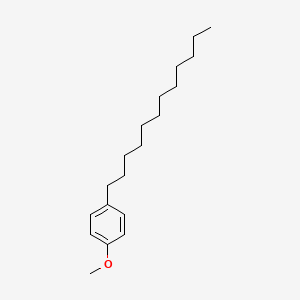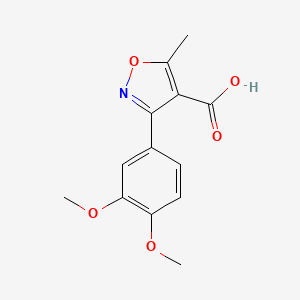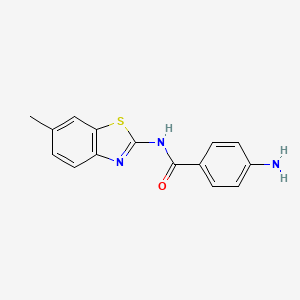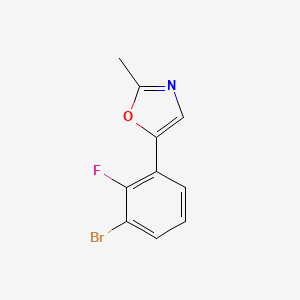
5-(3-Bromo-2-fluorophenyl)-2-methyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromo-2-fluorophenyl)-2-methyloxazole is an organic compound with the molecular formula C10H7BrFNO. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The presence of bromine and fluorine atoms on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2-fluorophenyl)-2-methyloxazole typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-2-fluoroaniline.
Formation of Oxazole Ring: The aniline derivative undergoes cyclization with an appropriate reagent, such as acetic anhydride, to form the oxazole ring.
Methylation: The final step involves the methylation of the oxazole ring to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Bromo-2-fluorophenyl)-2-methyloxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
5-(3-Bromo-2-fluorophenyl)-2-methyloxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(3-Bromo-2-fluorophenyl)-2-methyloxazole depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, influencing biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3-Bromo-2-fluorophenyl)oxazole
- (3-Bromo-2-fluorophenyl)methanol
Uniqueness
5-(3-Bromo-2-fluorophenyl)-2-methyloxazole is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The methyl group on the oxazole ring also contributes to its distinct properties.
Propriétés
Formule moléculaire |
C10H7BrFNO |
|---|---|
Poids moléculaire |
256.07 g/mol |
Nom IUPAC |
5-(3-bromo-2-fluorophenyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H7BrFNO/c1-6-13-5-9(14-6)7-3-2-4-8(11)10(7)12/h2-5H,1H3 |
Clé InChI |
SUOLURYJLOABMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(O1)C2=C(C(=CC=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


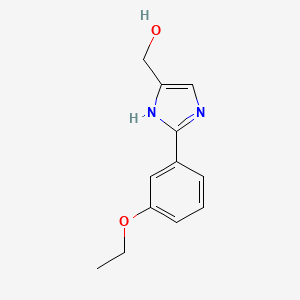
![1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene](/img/structure/B13701707.png)
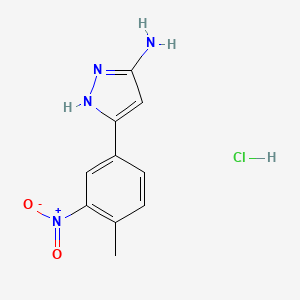
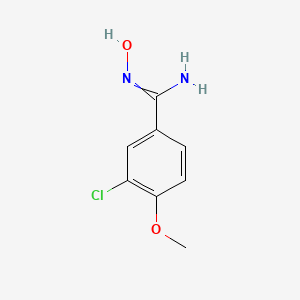
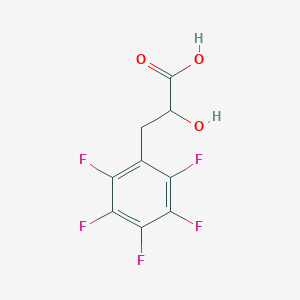
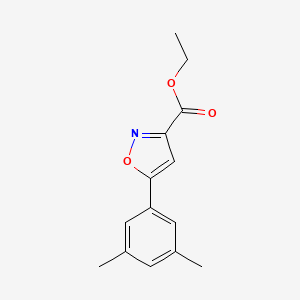
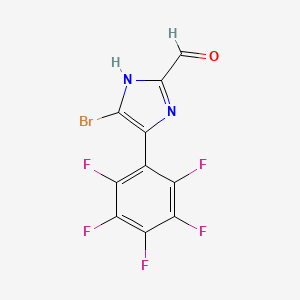

![2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile](/img/structure/B13701753.png)
![N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide](/img/structure/B13701761.png)

